N,N',N''-triacetylchitotriose
Overview
Description
Synthesis Analysis
The synthesis of N,N',N''-triacetylchitotriose involves strategic acetylation of chitotriose, a process that has been refined to enhance yield and purity. Notably, the synthesis method aims to achieve regioselective acetylation, ensuring that the acetyl groups are specifically positioned at the nitrogen atoms of the glucosamine units. This precise control over acetylation is crucial for the subsequent biological activity and interaction studies of N,N',N''-triacetylchitotriose.
Molecular Structure Analysis
Molecular structure analysis, primarily through NMR spectroscopy, has provided detailed insights into the conformation of N,N',N''-triacetylchitotriose. Studies reveal that the molecule adopts specific conformations in solution, influenced by its acetyl modifications. These conformations are critical for its interaction with proteins, as they determine the molecule's binding orientation and affinity. NMR investigations have shed light on the complex between wheat germ agglutinin and N,N',N''-triacetylchitotriose, revealing the stabilizing interactions and the minimal conformational changes upon binding (Espinosa et al., 2000).
Scientific Research Applications
Protein-Carbohydrate Interactions : This compound is used extensively to study the interactions between proteins and carbohydrates. For instance, it helps in understanding the binding of wheat germ agglutinin to N,N',N''-triacetylchitotriose and analyzing the stability of these complexes in protein-carbohydrate interactions (Espinosa et al., 2000).
Chitinase Inhibitors : The compound is instrumental in studying the conformations of potential chitinase inhibitors and their binding to enzymes like hevamine. This involves applications such as the use of trNOESY and STD NMR spectroscopy (Germer et al., 2003).
Synthesis of Elicitor-Active Chitosan Oligomers : N,N',N''-triacetylchitotriose is used in the synthesis of elicitor-active chitosan oligomers and partially N-deacetylated chitin oligomers, which are significant in phytoalexin induction (Akiyama et al., 1995).
Biodiversity Evaluation : It serves as a tool for evaluating biodiversity within species and selecting accessions with potential for crop improvement programs (Pianzzola et al., 2005).
Enzyme Assays : The compound is used for direct assays of enzymes like N-acetyl-beta-glucosaminidase, chitobiosidase, and endochitinase in solutions and on gels (Tronsmo & Harman, 1993).
Investigating Protein-Ligand Interactions : N,N',N''-triacetylchitotriose is used in 1H NMR spectroscopy for the study of ligand interactions, such as in the binding of trisaccharide to Urtica dioica agglutinin (Hom et al., 1995).
Biomedical Applications : It has applications in the development of artificial glycoconjugate polymers used as cell-specific biomedical materials, exploiting carbohydrates as recognition signals (Kobayashi et al., 1996).
Purification of High Molecular Substances : This compound is also used as an affinity adsorbent for the purification of substances like Solanum tuberosum agglutinin (Matsumoto et al., 1979).
Sugar Uptake in Bacteria : N,N',N''-triacetylchitotriose has been implicated in the induction of chitinase genes in bacteria like Streptomyces coelicolor, suggesting a role in sugar uptake mechanisms (Saito et al., 2007).
Inducing Defense Reactions in Plants : The compound is known to induce defense reactions in plants, such as in rice cells, where it leads to cytoplasmic acidification and the accumulation of mRNAs for defense genes (He et al., 1998).
Inhibitor Studies : N,N',N''-triacetylchitotriose serves as a potent inhibitor in various studies, for instance, in the inhibition of Datura lectin (Crowley et al., 1984).
Enzyme-Substrate Complex Studies : The structure of the tri-N-acetylchitotriose inhibitor complex in enzymes like hen egg-white lysozyme has been explored to understand detailed protein-carbohydrate interactions (Cheetham et al., 1992).
Capillary Electrophoresis Enzyme Assays : It is used in enzyme assays involving capillary electrophoresis, like in studying the inhibition effect of certain compounds on enzyme activity (Křížek et al., 2013).
Artificial N-Glycopolypeptides : The compound is relevant in the synthesis of artificial N-glycopolypeptides, which are used as model compounds in the analysis of oligosaccharide-lectin interactions (Zeng et al., 1998).
Modeling Protein-Carbohydrate Interactions : N,N',N''-triacetylchitotriose is used in molecular dynamics simulations to understand the dynamics of protein-carbohydrate interactions, like those involving hevein and its ligands (Colombo et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDDKCYRFNJZBX-WHFMPQCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N3O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959642 | |
Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | N,N',N"-Triacetylchitotriose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15744 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Tri-N-acetylchitotriose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N,N',N''-triacetylchitotriose | |
CAS RN |
38864-21-0 | |
Record name | N,N′,N′′-Triacetylchitotriose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38864-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N',N''-Triacetylchitotriose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038864210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-N-acetylchitotriose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
304 - 306 °C | |
Record name | Tri-N-acetylchitotriose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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